![molecular formula C21H23N3O4 B2711383 (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 899384-66-8](/img/structure/B2711383.png)
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
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Description
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Probe Development
The synthesis of structurally related compounds to "(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one" has been pivotal in developing pharmacological probes. For instance, the creation of carbon-11 labeled compounds for positron emission tomography (PET) imaging to investigate enzyme PIM1 in vivo demonstrates the compound's relevance in designing diagnostic tools and exploring the enzymatic pathways relevant to diseases like cancer (Gao et al., 2013).
Molecular Docking and Drug Design
Research involving derivatives of benzofuran, such as the investigation into estrogen receptor binding affinity and molecular docking, showcases the utility of these compounds in drug design. Specifically, these studies aim to understand how modifications in the chemical structure can influence binding affinity and anti-proliferative activities against cancer cell lines, underscoring the compound's role in the development of new therapeutic agents (Parveen et al., 2017).
Enzyme Inhibition Studies
Compounds structurally similar to "(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one" have been evaluated for their potential as enzyme inhibitors. This includes research into their inhibition of enzymes like pyruvate dehydrogenase kinase (PDHK), which is crucial for regulating metabolic pathways and has implications for treating metabolic disorders and cancer (Aicher et al., 2000).
Antibacterial and Antitubercular Activity
The synthesis of novel compounds based on the benzofuran scaffold and their screening for antibacterial and antitubercular activity highlight the chemical's potential in addressing infectious diseases. These studies are vital for discovering new drugs capable of combating resistant bacterial strains, including Mycobacterium tuberculosis (Reddy et al., 2014).
properties
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-12-11-23-7-9-24(10-8-23)14-17-18(26)2-1-16-20(27)19(28-21(16)17)13-15-3-5-22-6-4-15/h1-6,13,25-26H,7-12,14H2/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJXMQDQBKVLSF-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one |
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